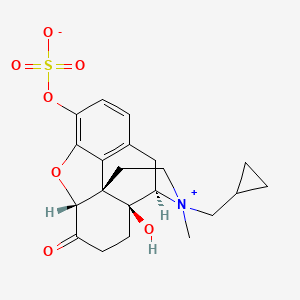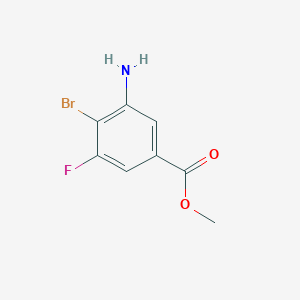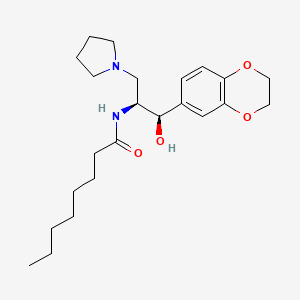
Eliglustat (SR) Diastereomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eliglustat (SR) Diastereomer is a potent, selective inhibitor of glucosylceramide synthase, the rate-limiting enzyme in the synthesis of certain glycosphingolipids. It is primarily used for the treatment of Gaucher disease type 1, a rare genetic disorder characterized by the accumulation of glucosylceramide in tissue macrophages .
Méthodes De Préparation
Eliglustat can be synthesized through a multi-step process. One method involves the coupling of S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by several steps including column chromatography and crystallization to obtain the final product . Industrial production methods often involve high-performance liquid chromatography (HPLC), 2D nuclear magnetic resonance (2DNMR), and high-resolution mass spectrometry (HRMS) to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Eliglustat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions are typically derivatives of the original compound, which can be used for further research and development .
Applications De Recherche Scientifique
Eliglustat has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of glucosylceramide synthase. In biology and medicine, it is used as a treatment for Gaucher disease type 1, showing significant improvements in haematological endpoints and reducing organomegaly .
Mécanisme D'action
Eliglustat exerts its effects by inhibiting glucosylceramide synthase, thereby reducing the production of glucosylceramide. This inhibition helps balance the deficiency of acid β-glucosidase in patients with Gaucher disease, preventing the accumulation of glucosylceramide in lysosomes . The compound is metabolized primarily by the cytochrome P450 2D6 enzyme .
Comparaison Avec Des Composés Similaires
Eliglustat is unique compared to other glucosylceramide synthase inhibitors due to its potent selectivity and oral administration route. Similar compounds include imiglucerase, velaglucerase alfa, and taliglucerase alfa, which are enzyme replacement therapies administered intravenously . Unlike these therapies, eliglustat offers the convenience of oral administration and has shown noninferiority in maintaining disease stability .
Propriétés
Numéro CAS |
1092472-65-5 |
|---|---|
Formule moléculaire |
C23H36N2O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-[(1R,2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide |
InChI |
InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23+/m0/s1 |
Clé InChI |
FJZZPCZKBUKGGU-WMZHIEFXSA-N |
SMILES isomérique |
CCCCCCCC(=O)N[C@@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O |
SMILES canonique |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


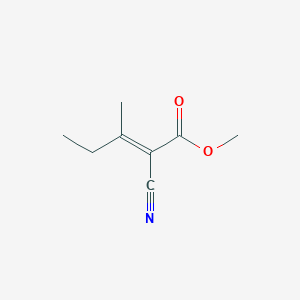
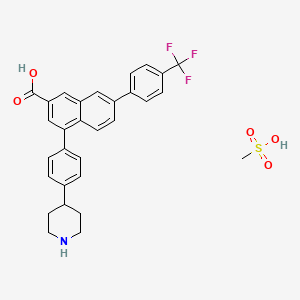
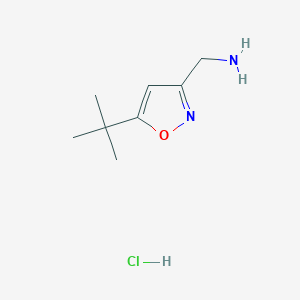
![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
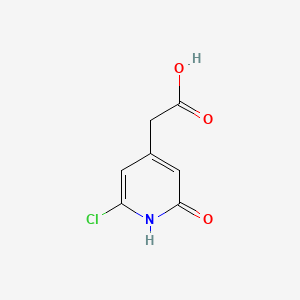
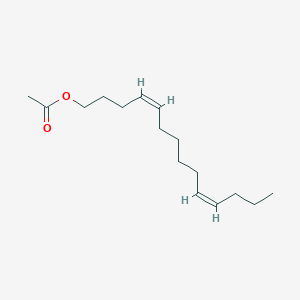

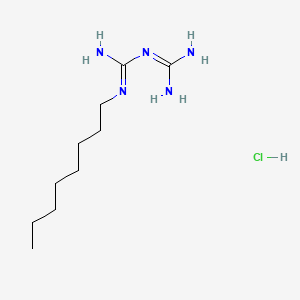
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
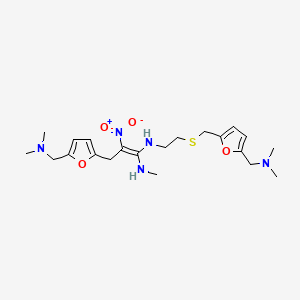
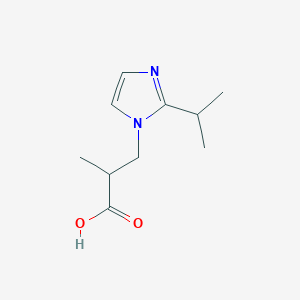
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
